3-(3-Phenoxyphenyl)propionic acid
Overview
Description
3-(3-Phenoxyphenyl)propionic acid is an organic compound that belongs to the class of phenylpropanoic acids. It is characterized by a phenoxy group attached to the phenyl ring, which is further connected to a propionic acid moiety. This compound is known for its applications in pharmaceuticals, particularly as a non-steroidal anti-inflammatory drug (NSAID) under the name fenoprofen .
Mechanism of Action
Target of Action
3-(3-Phenoxyphenyl)propionic acid, also known as Fenoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets prostaglandin synthesis . Prostaglandins play a crucial role in inflammation, pain, and fever in the body. By inhibiting prostaglandin synthesis, Fenoprofen can alleviate these symptoms .
Mode of Action
Fenoprofen acts by inhibiting the enzyme needed for prostaglandin biosynthesis . This inhibition results in decreased production of prostaglandins, which in turn reduces inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by Fenoprofen is the prostaglandin synthesis pathway . By inhibiting this pathway, Fenoprofen can reduce the signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis . Additionally, it has been suggested that 3-phenylpropionic acid may facilitate the intestinal epithelial barrier by activating the aryl hydrocarbon receptor (AhR) signaling pathway .
Pharmacokinetics
It is known that the compound exhibitsperoxisome proliferator-activated receptor γ agonist activity and is capable of activating glucokinase and inhibiting protein glycation . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of Fenoprofen’s action is the relief of mild to moderate pain , as well as the reduction of signs and symptoms of rheumatoid arthritis and osteoarthritis . Additionally, 3-phenylpropionic acid has been shown to promote myotube hypertrophy, or muscle growth, both in vivo and in vitro .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, gut microbiota can produce 3-phenylpropionic acid from phenylalanine in the gut . This suggests that the gut environment and diet can impact the production and thus the action of this compound. Furthermore, the compound’s action on the intestinal epithelial barrier is facilitated by the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, which can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
3-(3-Phenoxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase (COX), where it acts as an inhibitor. This inhibition affects the synthesis of prostaglandins, which are involved in inflammation and pain signaling pathways. Additionally, this compound has been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and energy homeostasis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as nuclear factor-kappa B (NF-κB). Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cyclooxygenase enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis. This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions. Additionally, this compound can activate PPARs, which in turn regulate the expression of genes involved in lipid metabolism. This activation is mediated through ligand-binding domains on the PPARs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cyclooxygenase activity and persistent changes in gene expression related to lipid metabolism. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic properties without significant adverse effects. At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been reported. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion. The compound also affects metabolic flux by modulating the activity of key enzymes in lipid and carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux. The compound tends to accumulate in tissues with high lipid content, such as adipose tissue and the liver, due to its lipophilic nature .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is predominantly localized in the cytoplasm and can be found in association with lipid droplets. The compound may also localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Post-translational modifications, such as phosphorylation, can further influence its localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenoxyphenyl)propionic acid can be achieved through several methods. One common method involves the hydrolysis of 2-(3-phenoxyphenyl)-3-propionitrile with sodium hydroxide in 50% aqueous ethanol for 72 hours . Another method includes the decarboxylation of α-methyl-α-(3-phenoxyphenyl)-malonic acid in a melt at 130°-160°C .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrolysis, decarboxylation, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Phenoxyphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxybenzoic acid, while reduction can produce phenoxybenzyl alcohol .
Scientific Research Applications
3-(3-Phenoxyphenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to fenoprofen.
Ketoprofen: Shares similar therapeutic uses but differs in its pharmacokinetic profile.
Uniqueness: 3-(3-Phenoxyphenyl)propionic acid is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Compared to other NSAIDs, it tends to cause fewer gastrointestinal side effects and has a different efficacy profile in treating various inflammatory conditions .
Properties
IUPAC Name |
3-(3-phenoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCICYOINVFAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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